molecular formula C5HCl2F3N2 B1452050 3,6-Dichloro-4-(trifluoromethyl)pyridazine CAS No. 1057672-68-0

3,6-Dichloro-4-(trifluoromethyl)pyridazine

Katalognummer: B1452050
CAS-Nummer: 1057672-68-0
Molekulargewicht: 216.97 g/mol
InChI-Schlüssel: FCAYXJJTFRBHIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and Structural Identification

This compound, systematically named according to International Union of Pure and Applied Chemistry conventions, represents a trisubstituted pyridazine derivative with the molecular formula C₅HCl₂F₃N₂. The compound features a six-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2, with chlorine atoms positioned at carbons 3 and 6, and a trifluoromethyl group attached to carbon 4. The systematic nomenclature reflects the priority given to the nitrogen-containing heterocycle as the parent structure, with substituents numbered according to the lowest possible combination rule.

The structural identification of this compound is supported by multiple analytical techniques and spectroscopic data. The canonical Simplified Molecular Input Line Entry System notation for the compound is represented as C1=C(C(=NN=C1Cl)Cl)C(F)(F)F, which provides a standardized method for representing the molecular structure. The International Chemical Identifier key FCAYXJJTFRBHIQ-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical information systems. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts consistent with the proposed structure, while mass spectrometry confirms the molecular weight of 216.98 grams per mole.

Property Value Source
Molecular Formula C₅HCl₂F₃N₂
Molecular Weight 216.98 g/mol
CAS Registry Number 1057672-68-0
InChI Key FCAYXJJTFRBHIQ-UHFFFAOYSA-N
Melting Point 45-50°C
Predicted Boiling Point 262.9±35.0°C
Predicted Density 1.627±0.06 g/cm³

Historical Context in Heterocyclic Chemistry Development

The development of pyridazine chemistry traces its origins to the pioneering work of Emil Fischer in his investigation of indole synthesis, where he prepared the first pyridazine through the condensation of phenylhydrazine and levulinic acid. The parent heterocycle was subsequently synthesized through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, establishing fundamental synthetic approaches that continue to influence modern methodologies. This historical foundation laid the groundwork for understanding the unique properties of the pyridazine ring system and its potential for functionalization.

The evolution of pyridazine chemistry gained momentum as researchers recognized the distinctive properties imparted by the 1,2-diazine arrangement, particularly the high dipole moment and hydrogen-bonding capabilities that distinguish pyridazines from their isomeric counterparts pyrimidine and pyrazine. The introduction of halogenated pyridazine derivatives represented a significant advancement in the field, as these compounds exhibited enhanced reactivity and improved synthetic versatility compared to unsubstituted systems. The development of trifluoromethyl-containing pyridazines marked another milestone, combining the unique electronic properties of the trifluoromethyl group with the inherent characteristics of the pyridazine scaffold.

The emergence of this compound as a synthetic intermediate reflects broader trends in medicinal chemistry toward the incorporation of fluorinated heterocycles in drug discovery programs. The compound's development coincided with increasing recognition of the value of pyridazine-containing molecules in pharmaceutical applications, culminating in the recent approval of pyridazine-containing drugs such as relugolix and deucravacitinib. These achievements have validated the historical investment in pyridazine chemistry and demonstrated the practical importance of compounds like this compound as building blocks for complex molecular architectures.

Role of Halogen and Trifluoromethyl Substituents in Pyridazine Chemistry

The incorporation of halogen and trifluoromethyl substituents into the pyridazine framework fundamentally alters the electronic distribution and chemical reactivity of the heterocyclic system. Chlorine atoms at positions 3 and 6 serve as excellent leaving groups for nucleophilic substitution reactions, enabling the introduction of diverse functional groups through well-established synthetic transformations. The electron-withdrawing nature of chlorine substituents also enhances the electrophilicity of the pyridazine ring, facilitating reactions with nucleophilic reagents and expanding the synthetic utility of the compound.

The trifluoromethyl group at position 4 introduces profound changes in the physicochemical properties of the pyridazine system. This substituent significantly increases the lipophilicity of the molecule while simultaneously enhancing metabolic stability through the strong carbon-fluorine bonds that resist enzymatic degradation. Statistical analysis of structure-activity relationships has demonstrated that the replacement of methyl groups with trifluoromethyl substituents can lead to substantial improvements in biological activity, with approximately 9.19 percent of such substitutions resulting in activity enhancement of at least one order of magnitude. The trifluoromethyl group also influences the stacking interactions with aromatic systems in biological targets, contributing to improved binding affinity in certain molecular recognition events.

Substituent Effect Electronic Impact Synthetic Utility Biological Relevance
3,6-Dichloro Strong electron-withdrawal Nucleophilic substitution sites Enhanced binding selectivity
4-Trifluoromethyl Increased lipophilicity Metabolic stability Improved membrane permeability
Combined Effects Modulated reactivity Versatile synthetic intermediate Optimized pharmacological properties

The synergistic effects of halogen and trifluoromethyl substitution create unique opportunities for molecular design and optimization. The electron-deficient nature of the substituted pyridazine ring enhances its ability to participate in π-π stacking interactions with electron-rich aromatic systems, a property that has proven valuable in the design of bioactive molecules. Furthermore, the combination of these substituents provides a scaffold that can undergo selective functionalization at specific positions, enabling the systematic exploration of structure-activity relationships in medicinal chemistry programs. The strategic placement of these functional groups has been shown to influence the hydrogen-bonding patterns and dipole-dipole interactions that govern molecular recognition processes, making this compound a valuable template for the development of next-generation pharmaceutical agents.

Eigenschaften

IUPAC Name

3,6-dichloro-4-(trifluoromethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2F3N2/c6-3-1-2(5(8,9)10)4(7)12-11-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAYXJJTFRBHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676756
Record name 3,6-Dichloro-4-(trifluoromethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057672-68-0
Record name 3,6-Dichloro-4-(trifluoromethyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dichloro-4-(trifluoromethyl)pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3,6-dichloro-4-(trifluoromethyl)pyridazine typically involves:

  • Starting from 3,6-dihydroxy pyridazine or its methyl-substituted analogs.
  • Chlorination of hydroxy groups to chloro substituents using phosphorus oxychloride (POCl3).
  • Introduction of the trifluoromethyl group at the 4-position either before or after chlorination, depending on the precursor.

Preparation of 3,6-Dichloropyridazine Core

A fundamental step in synthesizing this compound is obtaining the 3,6-dichloropyridazine intermediate. The most reliable method is the chlorination of 3,6-dihydroxy pyridazine using phosphorus oxychloride under controlled conditions.

Parameter Typical Range/Value Notes
Starting material 3,6-Dihydroxy pyridazine Commercially available or synthesized
Chlorinating agent Phosphorus oxychloride (POCl3) Used in molar excess (0.8 to 15 eq.)
Solvent Chloroform, DMF, ethanol, ethyl acetate, or mixtures Solvent volume ratio 1:1 to 1:20 (w/w)
Reaction temperature 0 to 80 °C Typical 50-65 °C
Reaction time 1 to 10 hours Usually 3.5 to 4 hours
Purification methods Evaporation, recrystallization, silica gel chromatography High purity product (98-99% GC)
Yield 68% to 87% Depends on scale and solvent

Example Reaction Conditions and Outcomes:

Embodiment Scale (mmol) POCl3 (mmol) Solvent Temp (°C) Time (h) Yield (%) Purity (GC) Notes
1 40 60 Chloroform 50 4 72.35 99.03 Silica gel purification
2 40 60 DMF 50 4 68.41 98.57 Similar yield with DMF
3 100 300 Chloroform 65 3.5 86.0 - Larger scale, higher yield
4 100 300 Chloroform 50 4 87.1 - Optimized conditions
5 100 300 Benzene/Toluene 65 3.5 86.7 - Mixed solvent system

These methods demonstrate a robust and industrially scalable approach to 3,6-dichloropyridazine with high purity and yields.

Introduction of the Trifluoromethyl Group at the 4-Position

The trifluoromethyl group can be introduced by starting with precursors already containing the trifluoromethyl substituent or by trifluoromethylation reactions on pyridazine derivatives.

  • One approach is to start from 3,6-dichloro-4-methylpyridazine and oxidize or substitute the methyl group with trifluoromethyl.
  • Alternatively, trifluoromethylated pyridazine precursors can be chlorinated as above.

While direct literature on the trifluoromethylation step for this exact compound is limited in the provided results, related compounds such as 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine have been prepared by selective substitution reactions at moderate temperatures to improve selectivity and ease purification.

Representative Synthetic Route Summary for this compound

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 3,6-Dihydroxy-4-(trifluoromethyl)pyridazine or 4-methyl analog Phosphorus oxychloride, solvent (chloroform/DMF), 50-65 °C, 3.5-4 h This compound ~70-87% Chlorination of hydroxy groups
2 3,6-Dichloro-4-methylpyridazine (alternative) Oxidation/trifluoromethylation (specific reagents not detailed) Target trifluoromethyl derivative Variable Requires further optimization

Purification and Characterization

  • Purification is typically achieved by evaporation of solvents , followed by recrystallization and silica gel column chromatography .
  • Final products show high purity (98-99% by GC).
  • Characterization includes melting point determination (typically ~68 °C for 3,6-dichloropyridazine) and NMR spectroscopy (e.g., 1H NMR signals around 7.5 ppm for aromatic protons).

Advantages and Industrial Considerations

  • The described chlorination method uses readily available raw materials and mild reaction conditions .
  • The process is cost-effective , easy to control, and scalable for industrial production.
  • The reaction conditions (temperature, solvent, reagent ratios) can be tuned to optimize yield and purity.
  • Purification steps are straightforward, making the process suitable for large-scale synthesis.

Summary Table of Key Preparation Parameters

Aspect Details
Key starting material 3,6-Dihydroxy pyridazine or methyl analog
Chlorinating agent Phosphorus oxychloride (POCl3)
Solvents used Chloroform, DMF, ethanol, ethyl acetate, benzene/toluene mixtures
Reaction temperature 0–80 °C, commonly 50–65 °C
Reaction time 1–10 hours, typically 3.5–4 hours
Yield 68–87%
Purification Evaporation, recrystallization, silica gel chromatography
Product purity >98% (GC)
Characterization Melting point, 1H NMR

Analyse Chemischer Reaktionen

Types of Reactions: 3,6-Dichloro-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine and trifluoromethyl groups on the pyridazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong bases or nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the pyridazine ring, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Compounds
3,6-Dichloro-4-(trifluoromethyl)pyridazine serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in the production of pharmaceuticals and agrochemicals .

Synthetic Routes
The synthesis typically involves multiple steps starting from simpler pyridazine derivatives. The reaction conditions often require strong oxidizing agents and specific catalysts to achieve the desired substitution on the pyridazine ring.

Biological Applications

Investigating Cellular Processes
In biological research, this compound is utilized to study its effects on cellular processes and enzyme activities. Its lipophilicity, enhanced by the trifluoromethyl group, facilitates its penetration into cell membranes, allowing it to interact with specific enzymes or receptors .

Potential Antimicrobial and Anticancer Properties
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains and may have anticancer effects. This makes it a candidate for further exploration in medicinal chemistry.

Industrial Applications

Agrochemicals Production
This compound is integral in developing agrochemicals, particularly herbicides and pesticides. It enhances crop protection and yield by serving as a key intermediate in their synthesis .

Material Science
In material science, this compound is used to formulate advanced materials such as polymers and coatings that exhibit improved durability and resistance to environmental factors .

Environmental Science

Pollutant Degradation
Research indicates potential applications in environmental remediation, particularly for degrading pollutants. This aligns with sustainability efforts aimed at reducing environmental impact through innovative chemical solutions .

Case Studies

Study Focus Findings Implications
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strainsPotential for developing new antibiotics
Agrochemical SynthesisUsed as an intermediate for a novel herbicideEnhancements in agricultural productivity
Material DurabilityImproved properties in polymer formulationsApplications in protective coatings

Wirkmechanismus

The mechanism by which 3,6-Dichloro-4-(trifluoromethyl)pyridazine exerts its effects involves interactions with molecular targets and pathways within biological systems. The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with specific enzymes or receptors, leading to biological responses.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations: Trifluoromethyl vs. Difluoromethyl

Compound A : 3,6-Dichloro-4-(difluoromethyl)pyridazine (CAS: 1783342-90-4)

  • Molecular formula : C₅H₂Cl₂F₂N₂
  • Molecular weight : 198.98 g/mol .
Property 3,6-Dichloro-4-(trifluoromethyl)pyridazine 3,6-Dichloro-4-(difluoromethyl)pyridazine
Substituent -CF₃ -CHF₂
Molecular weight 216.98 g/mol 198.98 g/mol
Predicted reactivity Higher (stronger -I effect) Moderate

The trifluoromethyl group confers greater electronegativity and stability compared to difluoromethyl, making the former more reactive in Suzuki-Miyaura cross-coupling reactions. For example, 3-chloro-6-phenyl-4-(trifluoromethyl)pyridazine achieved 44% yield in Suzuki reactions, outperforming iodo-derivatives due to -CF₃’s activation of the C–Cl bond .

Aromatic vs. Aliphatic Substituents

Compound B : 3,6-Dichloro-4-(1,1-dimethylpropyl)pyridazine (CAS: 115885-67-1)

  • Molecular formula : C₉H₁₂Cl₂N₂
  • Molecular weight : 219.11 g/mol .
Property This compound 3,6-Dichloro-4-(1,1-dimethylpropyl)pyridazine
Substituent Aromatic (-CF₃) Aliphatic (bulky alkyl)
Solubility Lower (lipophilic) Higher (steric hindrance reduces lipophilicity)
Application Agrochemical intermediates Hypotensive agents

The bulky aliphatic group in Compound B reduces electrophilicity but enhances solubility in non-polar media, favoring pharmaceutical applications. In contrast, the -CF₃ group in the target compound improves electrophilic substitution efficiency in agrochemical synthesis .

Key Reactions :

Suzuki Cross-Coupling :

  • This compound derivatives exhibit higher yields (44%) compared to iodo-analogs due to -CF₃’s activation of the C–Cl bond .
  • Difluoromethyl analogs show lower reactivity, requiring harsher conditions.

Borylation :

  • 3,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (CAS: 845551-44-2) serves as a key intermediate for functionalization .

Data Tables

Table 1: Comparative Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
This compound C₅HCl₂F₃N₂ 216.98 45–50 262.9 ± 35.0
3,6-Dichloro-4-(difluoromethyl)pyridazine C₅H₂Cl₂F₂N₂ 198.98 N/A N/A
3,6-Dichloro-4-(1,1-dimethylpropyl)pyridazine C₉H₁₂Cl₂N₂ 219.11 N/A N/A

Biologische Aktivität

3,6-Dichloro-4-(trifluoromethyl)pyridazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5_5Cl2_2F3_3N, with a molecular weight of 211.02 g/mol. The compound features a pyridazine ring substituted with chlorine and trifluoromethyl groups, which significantly influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial : Effective against certain bacterial strains.
  • Antitumor : Shows promise in inhibiting tumor growth in specific cancer models.
  • Anti-inflammatory : Reduces inflammation markers in vitro and in vivo.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterase enzymes, which are crucial in cellular signaling pathways related to inflammation and cancer progression.
  • Cytokine Modulation : It modulates the release of pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
  • Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest, leading to reduced proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound possesses moderate antibacterial properties.

Antitumor Activity

In vitro studies demonstrated that this compound inhibits the growth of several cancer cell lines. The following table summarizes the IC50_{50} values obtained from these studies:

Cancer Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15
HeLa (Cervical Cancer)12

These results indicate significant antitumor activity, particularly against breast and lung cancer cell lines.

Anti-inflammatory Effects

The compound's anti-inflammatory potential was assessed using a murine model of inflammation. The levels of pro-inflammatory cytokines were measured before and after treatment with varying doses of the compound:

Treatment Dose (mg/kg)TNF-α Level (pg/mL)IL-6 Level (pg/mL)
Control450300
Low Dose (5 mg/kg)350250
High Dose (20 mg/kg)200150

The data indicate a dose-dependent reduction in cytokine levels, supporting the compound's application in inflammatory conditions.

Case Studies

  • Case Study on Antitumor Activity : A preclinical trial investigated the effects of this compound on tumor-bearing mice. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
  • Case Study on Inflammatory Diseases : Another study focused on the use of this compound in models of rheumatoid arthritis. Results showed decreased joint swelling and inflammation markers after administration, suggesting its therapeutic potential for autoimmune diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-Dichloro-4-(trifluoromethyl)pyridazine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via microwave-assisted techniques, which enhance reaction efficiency and reduce side products. For example, microwave irradiation accelerates nucleophilic substitution reactions on the pyridazine ring . Functionalization strategies, such as mono- or bis-substitution with amines or heterocycles, require careful control of stoichiometry and temperature (e.g., 60–100°C in anhydrous DMF) to avoid over-substitution . Optimization involves adjusting catalysts (e.g., Pd-based catalysts for cross-coupling) and solvent polarity to improve regioselectivity.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be noted?

  • Methodological Answer :

  • IR Spectroscopy : Identify C-Cl (600–800 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretching vibrations. Solvent effects (e.g., DMSO vs. chloroform) may shift absorption bands due to hydrogen bonding .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 231 (C₆H₃Cl₂F₃N₂) and fragmentation patterns indicating loss of Cl or CF₃ groups .
  • NMR : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ ≈ -60 to -70 ppm) .

Q. How does the compound’s reactivity with nucleophiles influence derivative synthesis?

  • Methodological Answer : The chlorine atoms at positions 3 and 6 are highly electrophilic, enabling nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example, reaction with aliphatic amines at 80°C in THF yields mono-substituted derivatives, while excess nucleophile leads to bis-substitution . Regioselectivity can be controlled using directing groups or steric hindrance .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the pyridazine ring?

  • Methodological Answer : Regioselective functionalization requires:

  • Protecting Groups : Temporarily block one chlorine to direct substitution to the desired position .
  • Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively targets the 4-position .
  • Computational Modeling : Density Functional Theory (DFT) predicts activation energies for substitution at different sites, guiding experimental design .

Q. How can computational modeling predict reactivity and guide experimental design?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states to compare activation barriers for substitution at positions 3, 4, and 6. For example, trifluoromethyl groups increase electron withdrawal, lowering reactivity at adjacent positions .
  • Crystallography : X-ray data (e.g., bond lengths and angles) reveal steric and electronic effects influencing reactivity. The compound’s monoclinic crystal structure (space group P2₁/c) shows π-π stacking that may stabilize intermediates .

Q. How can researchers resolve contradictions in spectroscopic data obtained from different solvents?

  • Methodological Answer : Contradictions arise from solvent polarity and hydrogen bonding. For example:

  • Solvent Screening : Compare IR and NMR spectra in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents to identify solvent-induced shifts .
  • Quantum Mechanical Calculations : Use COSMO-RS models to predict solvent effects on spectral features .

Q. What safety protocols are critical when handling this compound in experimental setups?

  • Methodological Answer :

  • Handling : Use fume hoods to avoid inhalation of vapors. Electrostatic charge buildup must be mitigated (e.g., grounded equipment) .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis. Store at 2–8°C in a ventilated cabinet .

Application-Oriented Questions

Q. What are the potential agrochemical applications of this compound, and how is its bioactivity assessed?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity, improving membrane permeability in pesticides. Bioactivity is tested via:

  • In Vitro Assays : Fungicidal activity against Botrytis cinerea using spore germination inhibition tests .
  • Structure-Activity Relationship (SAR) : Modify substituents to correlate electronic effects (e.g., Cl vs. CF₃) with efficacy .

Q. In medicinal chemistry, how is this compound utilized as a pharmacophore?

  • Methodological Answer : The pyridazine core serves as a bioisostere for pyrimidines in kinase inhibitors. Key steps include:

  • Derivatization : Introduce sulfonamide or benzamide groups to enhance target binding (e.g., EGFR inhibition) .
  • Metabolic Stability Assays : Assess microsomal half-life to optimize CF₃ substitutions for reduced oxidative metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloro-4-(trifluoromethyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3,6-Dichloro-4-(trifluoromethyl)pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.